
Lycoramine
Overview
Description
Lycoramine is a naturally occurring alkaloid found in the bulbs of plants belonging to the Amaryllidaceae family, such as Lycoris radiata. It is structurally related to other alkaloids like galanthamine and lycorine. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lycoramine involves several steps, including the use of Rhodium(I)-catalyzed [(3 + 2) + 1] cycloaddition of 1-ene vinylcyclopropane and carbon monoxide to construct the cis-hydrodibenzofuran nucleus . This method is efficient and has been applied in the formal synthesis of this compound. Another approach involves catalytic asymmetric hydrogenation and intramolecular reductive Heck cyclization .
Industrial Production Methods
Industrial production of this compound is not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Lycoramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Catalytic asymmetric hydrogenation is used in its synthesis.
Substitution: this compound can undergo substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Ruthenium or palladium catalysts are commonly used in hydrogenation reactions.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties.
Scientific Research Applications
Lycoramine has been studied for its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease. It has shown promise in reversing cognitive decline and clearing amyloid-beta plaques in mouse models . Additionally, this compound has been investigated for its acetylcholinesterase inhibition properties, which are relevant in the treatment of neurodegenerative diseases .
Mechanism of Action
Lycoramine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby improving cognitive function. Additionally, this compound has been shown to interact with various molecular pathways involved in the clearance of amyloid-beta plaques, which are characteristic of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Galanthamine: Another alkaloid from the Amaryllidaceae family, used in the treatment of Alzheimer’s disease.
Lycorine: Structurally similar to lycoramine and has various pharmacological effects, including anti-inflammatory and antiviral properties.
Crinine: Another related alkaloid with potential therapeutic applications.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which allows it to effectively inhibit acetylcholinesterase and interact with pathways involved in neuroprotection. Its potential to reverse cognitive decline and clear amyloid-beta plaques makes it a promising candidate for further research in the treatment of Alzheimer’s disease .
Biological Activity
Lycoramine, a notable alkaloid derived from the Amaryllidaceae family, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with other compounds.
Chemical Structure and Properties
This compound is chemically classified as a phenanthridine alkaloid. Its structure is closely related to other bioactive compounds in the Amaryllidaceae family, such as galanthamine and lycorine. The molecular formula for this compound is C₁₃H₁₅N₁O, and it exhibits a complex three-dimensional arrangement that contributes to its biological properties.
Cholinesterase Inhibition
One of the primary areas of research on this compound involves its inhibitory effects on cholinesterase enzymes, which are critical in the regulation of neurotransmitters. Studies have shown that this compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values reported as follows:
Compound | AChE IC₅₀ (μg/mL) | BuChE IC₅₀ (μg/mL) |
---|---|---|
This compound | 42.48 ± 1.66 | Not detected |
Galanthamine | 0.47 ± 0.03 | 4.54 ± 0.27 |
These findings suggest that while this compound has some cholinesterase inhibitory activity, it is significantly less potent than galanthamine, a well-known AChE inhibitor used in Alzheimer's disease treatment .
Antiviral Activity
Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. In vitro assessments indicated that this compound demonstrated weak anti-SARS-CoV-2 activity with an effective concentration (EC₅₀) ranging from 40 to 77 µM at non-cytotoxic concentrations . This suggests that while this compound may not be a frontline antiviral agent, it could contribute to a broader therapeutic strategy against viral infections.
Cytotoxicity and Anticancer Properties
This compound has been investigated for its cytotoxic effects on various cancer cell lines. Research indicates that certain alkaloids from the Amaryllidaceae family exhibit selective toxicity against human tumor cells. For instance, studies have reported that lycorine-type alkaloids can induce apoptosis in cancer cells through mechanisms involving the Fas-signaling pathway . However, specific data on the cytotoxicity of this compound itself remains limited.
Comparative Studies
Comparative studies between this compound and other Amaryllidaceae alkaloids have highlighted its unique profile:
Compound | Cytotoxicity (CC₅₀) | AChE Inhibition (IC₅₀) |
---|---|---|
This compound | Data limited | 42.48 ± 1.66 |
Lycorine | 1.2 µM | Not applicable |
Galanthamine | Not applicable | 0.47 ± 0.03 |
These comparisons illustrate that while this compound possesses some biological activity, it may not be as potent as other related compounds in terms of cytotoxicity and cholinesterase inhibition .
Case Studies
A notable case study involved the evaluation of this compound's effects on neurodegenerative models where cholinergic dysfunction is prevalent. The results indicated that despite its lower potency compared to galanthamine, this compound could still provide neuroprotective effects by modulating cholinergic signaling pathways .
Q & A
Basic Research Questions
Q. How does lycoramine’s structural relationship to galantamine influence its biological activity?
this compound is a dihydro-derivative of galanthamine, characterized by the saturation of the C4–C5 double bond in galanthamine’s structure. This modification reduces its acetylcholinesterase (AChE) inhibitory potency compared to galanthamine, as demonstrated by comparative enzymatic assays (e.g., Ellman method). However, this compound exhibits broader bioactivity, including Aβ plaque clearance in Alzheimer’s disease (AD) models. Structural-activity relationship (SAR) studies using X-ray crystallography or molecular docking are essential to validate binding modes to AChE and other targets like amyloid-beta (Aβ) .
Q. What in vivo models are used to evaluate this compound’s efficacy in neurodegenerative disease research?
The 5xFAD transgenic mouse model is widely employed for AD studies. This compound administration (2–5 mg/kg/day for 4–8 weeks) reverses cognitive deficits measured via Morris water maze performance and reduces Aβ plaques quantified through immunohistochemistry. Parallel proteomic analyses of brain regions (cortex, hippocampus) identify pathway perturbations, such as autophagy upregulation, linking mechanism to efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported AChE inhibitory activity of this compound?
Discrepancies arise from variations in extraction purity (e.g., 25–30% this compound in Hieronymiella extracts vs. 0.85% in others) and co-occurring alkaloids (e.g., sanguinine). Methodological solutions include:
- Using isolated this compound (>98% purity) in standardized AChE inhibition assays (Ellman method).
- Conducting dose-response curves (IC50) to quantify intrinsic activity.
- Performing molecular docking simulations to assess binding affinity independently of matrix effects .
Q. What advanced synthetic strategies enable enantioselective production of this compound?
Catalytic asymmetric methods achieve high enantiomeric purity (>90% ee):
- Pd-catalyzed Larock annulation : Constructs the 3,4-fused benzofuran core (Jia, 2015).
- Sc(III)/N,N'-dioxide complexes : Catalyze enantioselective conjugate additions to establish chiral quaternary centers.
- Rh-catalyzed C–C activation : Enables gram-scale synthesis of the tetracyclic framework (Zhang, 2020). These methods facilitate large-scale production for mechanistic studies .
Q. How do proteomic and bioinformatic approaches clarify this compound’s multi-target mechanisms?
Label-free quantitative proteomics of murine brain tissues post-treatment identifies differentially expressed proteins (e.g., MAPT, APP). Bioinformatics tools (KEGG, GO) reveal pathway modulation, such as neuroinflammation (IL-6 reduction) and amyloid processing. Validation via Western blot or CRISPR knockouts confirms target engagement. For example, this compound reduces ROS and IL-6 in UVB-exposed keratinocytes, highlighting non-cholinergic mechanisms .
Q. Methodological Considerations
- For AChE Studies : Standardize alkaloid purity and assay conditions to isolate this compound’s effect from co-extracted compounds.
- For Synthesis : Prioritize catalytic asymmetric routes (e.g., Pd/Sc-based) to ensure enantiomeric purity critical for pharmacological reproducibility.
- For Proteomics : Combine label-free quantification with pathway enrichment analysis to map multi-target interactions.
Properties
IUPAC Name |
(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3/t12-,14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRMHIXYLGOZSE-JDFRZJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CC[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175371 | |
Record name | Lycoramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21133-52-8 | |
Record name | Lycoramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021133528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lycoramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21133-52-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYCORAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAG8LU84K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.